

Technical Guide: Solubility Profiling & Physicochemical Characterization of Calcifediol Monohydrate

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Compound of Interest

Compound Name: *Calcifediol monohydrate*

Cat. No.: *B1630837*

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Executive Summary

This technical guide provides a comprehensive analysis of the solubility profile of **Calcifediol Monohydrate** (25-hydroxyvitamin D3 monohydrate), a critical prohormone used in the treatment of secondary hyperparathyroidism and vitamin D deficiency. Unlike its parent compound (Cholecalciferol) or its active metabolite (Calcitriol), Calcifediol possesses a unique polarity profile due to the C25-hydroxyl group.

This document details the physicochemical architecture, solvent-specific solubility data, and validated experimental protocols for solubility determination. It is designed for formulation scientists requiring precise data to engineer lipid-based delivery systems (e.g., softgels) or extended-release matrices.

Physicochemical Architecture

Structural Identity & Hydration State

Calcifediol Monohydrate differs from anhydrous calcifediol by the inclusion of a single water molecule in the crystal lattice. This hydration is not merely incidental; it significantly enhances

the solid-state stability of the API (Active Pharmaceutical Ingredient) against oxidation compared to the amorphous or anhydrous forms.

- Chemical Name: (5Z,7E)-9,10-Secocholesta-5,7,10(19)-triene-3 β ,25-diol monohydrate[1][2]
- CAS Number: 63283-36-3 (Monohydrate) / 19356-17-3 (Anhydrous)[2]
- Molecular Formula:

[3][4]
- Molecular Weight: 418.65 g/mol [5]
- Lipophilicity (LogP): ~5.8 (Experimental). This places it firmly in the lipophilic category, though it is more polar than Vitamin D3 (LogP ~7.5).

The Polarity Shift

The presence of the hydroxyl group at position 25 reduces the lipophilicity relative to Vitamin D3. While still practically insoluble in water, this slight increase in polarity makes Calcifediol more amenable to solubilization in semi-polar solvents like ethanol and propylene glycol, a feature exploited in commercial formulations like Rayaldee.

Solubility Profile: Solvent Compatibility Matrix

The following data aggregates pharmacopeial standards and experimental literature values. Solubility is temperature-dependent; values below assume standard ambient temperature (20–25°C).

| Solvent Class | Solvent | Solubility Category (USP) | Approx. Concentration | Formulation Relevance |
|---------------|-------------------|---------------------------|-----------------------|--|
| Aqueous | Water (pH 7.0) | Practically Insoluble | < 0.01 mg/mL | Non-solvent; requires surfactant/co-solvent. |
| Alcohols | Ethanol (96%) | Freely Soluble | > 50 mg/mL | Processing solvent; permeation enhancer. |
| Alcohols | Methanol | Freely Soluble | > 50 mg/mL | Analytical diluent (HPLC). |
| Polar Aprotic | DMSO | Soluble | ~ 60–84 mg/mL | Stock solutions for in vitro assays. |
| Glycols | Propylene Glycol | Soluble | ~ 10–30 mg/mL | Key excipient for extended-release formulations. |
| Lipids/Oils | MCT Oil (Miglyol) | Soluble | 10–25 mg/mL | Primary vehicle for softgel capsules. |
| Lipids/Oils | Corn Oil | Soluble | ~ 10–20 mg/mL | Alternative lipid vehicle. |



Critical Note: While "soluble" in oils, the dissolution rate is slow due to the high crystal lattice energy of the monohydrate form. Heating (mild, <math><40^{\circ}\text{C}</math>) and inert atmosphere (Nitrogen) are recommended during compounding to accelerate dissolution without inducing isomerization.

Experimental Protocols

Protocol A: Thermodynamic Equilibrium Solubility (Shake-Flask Method)

Objective: To determine the saturation solubility of **Calcifediol Monohydrate** in a specific solvent.

Prerequisites:

- Amber glassware (Calcifediol is light-sensitive).
- Nitrogen gas source.[2]
- Temperature-controlled orbital shaker.

Step-by-Step Methodology:

- Preparation: Add excess **Calcifediol Monohydrate** solid (approx. 20 mg) to 1 mL of the target solvent in an amber glass vial.
- Saturation: Purge the headspace with Nitrogen, cap tightly, and seal with Parafilm.
- Equilibration: Agitate at the target temperature (e.g., $25^{\circ}\text{C} \pm 0.5^{\circ}\text{C}$) for 24–48 hours.
 - Validation Check: If the solid completely dissolves, the solution is not saturated. Add more solid until a precipitate remains visible.
- Phase Separation: Centrifuge at 10,000 rpm for 10 minutes.

- Caution: Do not use standard cellulose filters. Vitamin D analogs exhibit high non-specific binding to filter membranes. If filtration is necessary, use PTFE or PVDF filters pre-saturated with the solution.
- Quantification: Dilute the supernatant with Mobile Phase (see Protocol B) and analyze via HPLC.

Protocol B: HPLC Quantification Method

Objective: Accurate quantification of Calcifediol in solubility samples, separating it from pre-calcifediol isomers.

- Column: C18 (Octylsilyl silica), 4.6 x 150 mm, 3.5 μ m or 5 μ m.
- Mobile Phase: Acetonitrile : Water (97 : 3 v/v) OR Methanol : Water (80 : 20 v/v).
 - Note: High organic content is required to elute the lipophilic analyte.
- Flow Rate: 1.0 – 1.5 mL/min.
- Detection: UV at 265 nm (Lambda max for the cis-triene chromophore).
- Injection Volume: 20–50 μ L.
- Run Time: ~2.5x the retention time of the main peak (to detect late-eluting impurities).

Stability & Degradation Pathways[6]

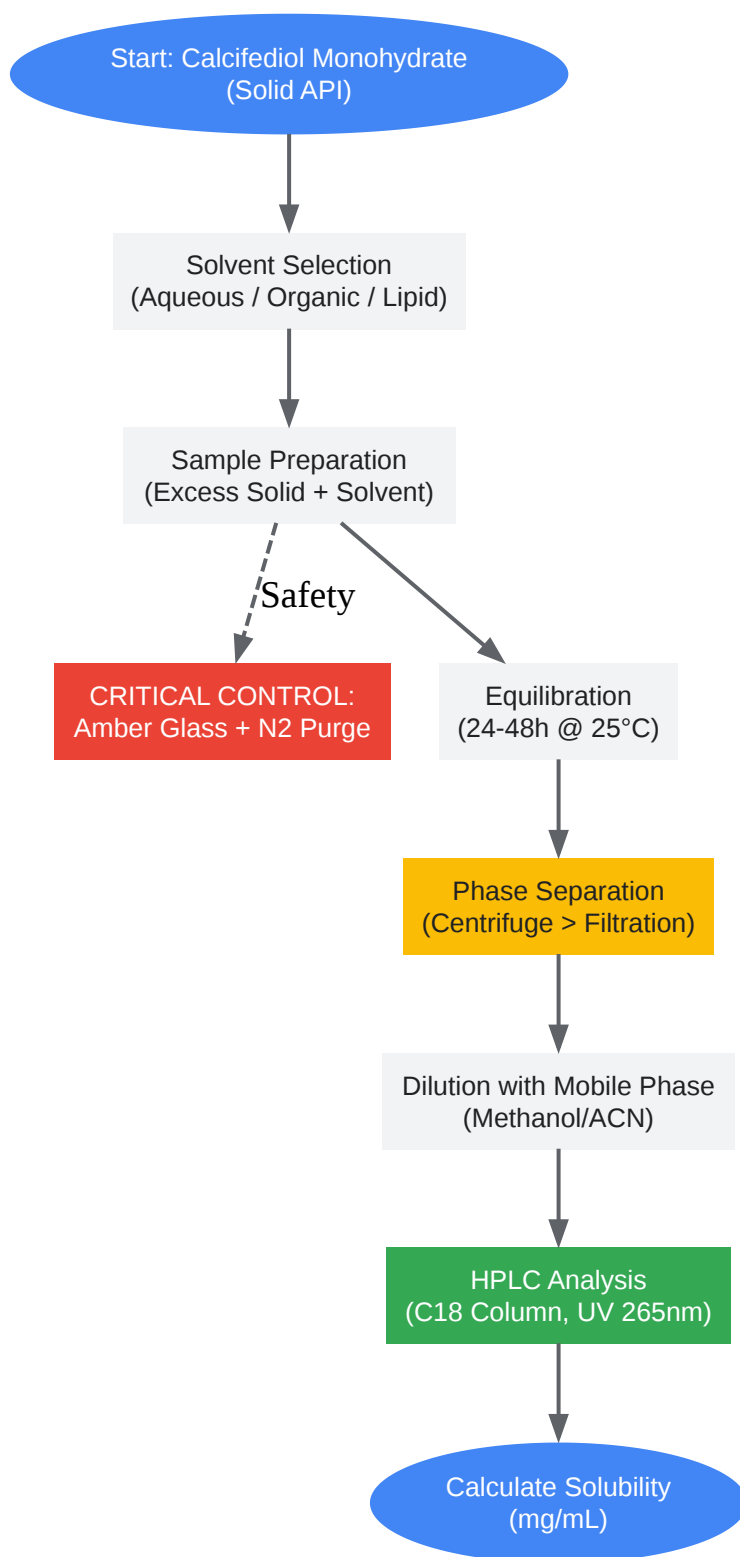
Calcifediol Monohydrate is chemically fragile. Understanding its degradation pathways is essential for accurate solubility profiling.

- Isomerization: In solution, Calcifediol undergoes reversible thermal isomerization to Pre-calcifediol.[2][3] This reaction is temperature-dependent.[2][3]
 - Impact: HPLC chromatograms will show a small peak preceding the main peak. Pharmacopeias often sum the areas of Pre-calcifediol and Calcifediol for total content.
- Photodegradation: Exposure to UV light causes irreversible cyclization to suprasterols.

- Mitigation: All solubility experiments must be performed under yellow light or in amber vessels.
- Oxidation: The conjugated triene system is susceptible to oxidative cleavage.
 - Mitigation: Use antioxidants (BHT, Tocopherol) in lipid formulations and nitrogen purging during processing.

Visualization: Analytical Workflow

The following diagram outlines the logical flow for determining solubility while mitigating instability risks.



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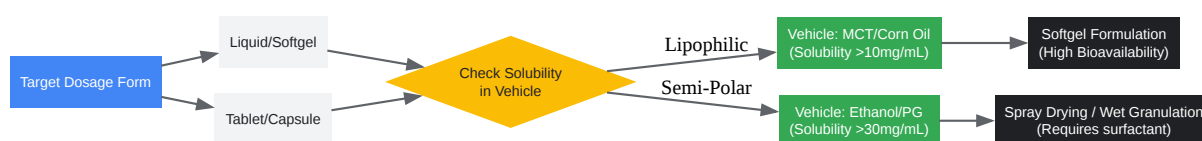
Figure 1: Step-by-step workflow for the determination of Calcifediol solubility, emphasizing critical stability controls.

Formulation Implications

The solubility profile dictates the delivery system. Because Calcifediol is potent (dosed in micrograms), content uniformity is a major challenge.

- **Softgel Capsules:** The high solubility in MCT oil and corn oil makes softgels the standard. The API is dissolved in the oil vehicle, ensuring dose uniformity and improved bioavailability compared to tablets.
- **Extended Release (ER):** Commercial ER formulations (e.g., Rayaldee) utilize waxy matrices (paraffin, glycerol monostearate) where Calcifediol is solubilized in a lipophilic excipient before being embedded in the release-controlling wax.

Visualization: Formulation Decision Tree



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Figure 2: Decision matrix for formulation development based on solvent solubility data.

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